DPQZ

Antitubulin Agent Oral Cancer Cytotoxicity

DPQZ offers unique dual-action: Ras/Raf inhibition & JNK-mediated apoptosis activation. With 0.25 μM IC50 in HSC-3 oral cancer cells, it's 5x more potent than MJ66 in Hep3B hepatoma models. Demonstrates selective toxicity over normal fibroblasts. Essential for dissecting Ras/Raf-JNK crosstalk. Order ≥98% purity DPQZ for reproducible results.

Molecular Formula C20H17N3O
Molecular Weight 315.4 g/mol
Cat. No. B607196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPQZ
SynonymsDPQZ; 
Molecular FormulaC20H17N3O
Molecular Weight315.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H17N3O/c1-23(2)14-10-11-18-17(12-14)20(24)22-19(21-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,21,22,24)
InChIKeySKVCPKXUVLJUEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone (DPQZ): Core Properties and Analytical Data for Sourcing Decisions


6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone (DPQZ) is a synthetic quinazolinone derivative with antitubulin activity [1]. It is a small molecule (MW: 315.4 g/mol) with a C20H17N3O formula and a 3D structure defined by InChIKey SKVCPKXUVLJUEL-UHFFFAOYSA-N [1]. DPQZ induces apoptosis in cancer cells via Ras/Raf inhibition and MAP kinase activation [2]. Its CAS number is 1431362-93-4 .

Why 6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone (DPQZ) Cannot Be Replaced by Other Quinazolinone Analogs


Simple substitution of DPQZ with another quinazolinone antitubulin agent is not supported by the available quantitative data. While related compounds like MJ66 share a similar core, small structural variations produce substantial differences in both potency and mechanistic profile [1]. DPQZ exhibits a unique dual action that simultaneously inhibits the Ras/Raf pathway while activating JNK-mediated apoptosis [2], a combination not observed in close analogs. Therefore, replacing DPQZ with a generic quinazolinone without confirmatory testing risks compromising experimental outcomes.

Quantitative Differentiation of 6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone (DPQZ) from Analogues


DPQZ Cytotoxicity in HSC-3 Oral Cancer Cells: Direct Comparison with Vinblastine

In HSC-3 human oral cancer cells, DPQZ demonstrates an IC50 of approximately 0.25 μM at 24 hours [1]. Vinblastine, a standard tubulin-targeting chemotherapeutic, exhibits an IC50 of 0.01 μM in the same study, making it approximately 25-fold more potent [1]. This quantitative difference in potency is a critical factor in experimental design and compound selection.

Antitubulin Agent Oral Cancer Cytotoxicity

DPQZ vs. MJ66: Comparative Cytotoxicity in Multiple Cancer Cell Lines

DPQZ exhibits differential potency compared to its structural analog MJ66 (6-(pyrrolidin-1-yl)-2-(naphthalen-1-yl)quinazolin-4-one) across several cancer cell lines. In HSC-3 oral cancer cells, DPQZ has an IC50 of 0.25 μM [1], while MJ66 shows an IC50 of 0.04 ± 0.003 μM, making MJ66 approximately 6-fold more potent in this line [2]. However, in Hep3B hepatoma cells, DPQZ (0.25 μM) is over 5-fold more potent than MJ66 (1.35 ± 0.12 μM) [2]. This cell-line dependent potency highlights that structural modifications to the quinazolinone core yield distinct activity profiles.

Anticancer Agent Quinazolinone Cytotoxicity

DPQZ vs. HMJ38: Enhanced Cytotoxicity in HSC-3 Cells

DPQZ shows significantly improved cytotoxicity compared to the lead compound HMJ38 (6-(pyrrolidin-1-yl)-2-(3-methoxyphenyl)quinazolin-4-one). In HSC-3 cells, DPQZ has an IC50 of 0.25 μM [1], while HMJ38 exhibits an IC50 of 2.69 ± 0.38 μM [2]. This represents an approximate 10.8-fold improvement in potency for DPQZ, validating the optimization strategy that introduced the naphthalene-1-yl group and dimethylamino substituent.

Antitubulin Agent Quinazolinone Lead Optimization

DPQZ Exhibits Differential Selectivity for Cancer Cells over Normal Fibroblasts

DPQZ demonstrates preferential cytotoxicity towards cancer cells. The cytotoxicity induced by DPQZ against human gingival fibroblasts (normal cells) was less than that observed against HSC-3 cancer cells [1]. While specific IC50 values for fibroblasts are not provided, the study explicitly states this differential sensitivity, suggesting a therapeutic window.

Selective Cytotoxicity Cancer Cell Fibroblast

DPQZ's Unique Dual Mechanism: Ras/Raf Inhibition and JNK-Mediated Apoptosis

DPQZ's mechanism of action distinguishes it from other quinazolinones. It simultaneously inhibits the expression of Ras and c-Raf while activating MAP kinases, including JNK, which is a key mediator of DPQZ-induced apoptosis [1]. Specifically, DPQZ-induced cell death was attenuated by the JNK inhibitor SP600125 (3 or 10 μM), but not by ERK or p38 inhibitors, confirming JNK's pivotal role [1]. This dual regulation of signaling pathways is not reported for MJ66 or HMJ38, which primarily induce mitotic catastrophe via G2/M arrest [2].

Ras/Raf Pathway JNK Activation Apoptosis

Optimal Research Applications for 6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone (DPQZ) Based on Quantitative Evidence


Oral Cancer Research: HSC-3 Cell Line Studies

DPQZ is particularly well-suited for in vitro studies of oral cancer using HSC-3 cells, where its IC50 of 0.25 μM provides a reliable benchmark for antiproliferative activity [1]. Its mechanism, involving Ras/Raf inhibition and JNK-mediated apoptosis, is well-characterized in this specific cell line [1]. Researchers can utilize DPQZ to investigate pathways regulating oral cancer cell survival and to validate new therapeutic strategies.

Hepatoma Cell Line Research: Hep3B Models

Given DPQZ's significantly higher potency (over 5-fold) compared to MJ66 in Hep3B hepatoma cells [2], it is the preferred quinazolinone analog for studies involving liver cancer cell models. This cell-line specific efficacy ensures robust experimental outcomes and allows for more sensitive detection of antiproliferative effects.

Selective Cytotoxicity Studies: Cancer vs. Normal Cells

DPQZ is an ideal candidate for experiments designed to test selective toxicity, as it demonstrates a preferential effect on HSC-3 cancer cells over normal gingival fibroblasts [1]. This property makes it a valuable tool for investigating the molecular basis of differential drug sensitivity and for screening compounds that spare normal tissues.

Dual Pathway Inhibition: Ras/Raf and JNK Signaling

DPQZ is uniquely suited for research focused on the intersection of the Ras/Raf and JNK pathways. Its ability to simultaneously inhibit Ras/Raf and activate JNK [1] provides a precise chemical probe for dissecting crosstalk between these critical signaling cascades in cancer and other disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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